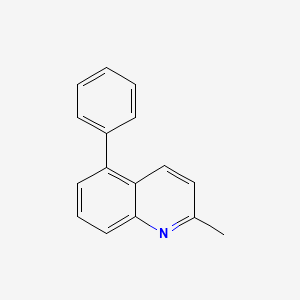

2-Methyl-5-phenylquinoline

Description

Properties

CAS No. |

90785-13-0 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-methyl-5-phenylquinoline |

InChI |

InChI=1S/C16H13N/c1-12-10-11-15-14(8-5-9-16(15)17-12)13-6-3-2-4-7-13/h2-11H,1H3 |

InChI Key |

WXLFOFRDXHNZFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Phenylquinoline and Analogous Phenylquinolines

Classical and Named Reactions in Quinoline (B57606) Synthesis

A rich history of named reactions provides the foundation for quinoline synthesis. These methods, while established for decades, continue to be relevant for their robustness and versatility in creating substituted quinoline scaffolds. Many of these classical methods, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes syntheses, are still widely employed for the preparation of quinoline derivatives tandfonline.com.

Friedländer Condensation for Phenylquinoline Scaffolds

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. organic-chemistry.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgyoutube.com This reaction can be catalyzed by acids or bases. organic-chemistry.orgyoutube.com The mechanism is thought to proceed through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. cdnsciencepub.com

For the synthesis of phenylquinolines, a key advantage of the Friedländer reaction is the defined placement of substituents on the carbocyclic ring, which is determined by the starting o-aminocarbonyl compound. cdnsciencepub.com The regiochemistry in the heterocyclic ring is also generally predictable. cdnsciencepub.com While two main mechanistic pathways have been proposed—one initiated by an aldol reaction and the other by Schiff base formation—experimental evidence suggests the aldol pathway is often favored under typical basic or acidic conditions. wikipedia.orgcdnsciencepub.comcdnsciencepub.com

Table 1: Key Features of the Friedländer Condensation

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. organic-chemistry.orgyoutube.com |

| Product | Substituted quinoline. |

| Catalysts | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. organic-chemistry.orgwikipedia.orgyoutube.com |

| Key Advantage | Regiocontrolled synthesis based on the starting materials. cdnsciencepub.com |

Skraup and Doebner-Miller Reactions Applied to Substituted Quinolines

The Skraup synthesis is a classic method for producing quinolines, typically by reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com This method is particularly useful for generating quinolines that are unsubstituted in the heterocyclic ring. nih.gov A significant drawback of the traditional Skraup reaction is its often violent nature, though the use of ferrous sulfate (B86663) can help to moderate it. wikipedia.org

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. nih.gov It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. nih.goviipseries.org This approach provides a route to 2- and 4-substituted quinolines. nih.gov The mechanism of both the Skraup and Doebner-Miller reactions has been a subject of considerable study, with a proposed fragmentation-recombination mechanism based on isotopic labeling experiments. wikipedia.orgnih.gov This mechanism suggests the initial formation of an intermediate that fragments and then recombines to form the quinoline product. wikipedia.orgnih.gov

Table 2: Comparison of Skraup and Doebner-Miller Reactions

| Reaction | Reactants | Products | Key Features |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent. wikipedia.orgnumberanalytics.com | Heteroring-unsubstituted quinolines. nih.gov | Can be a vigorous reaction. wikipedia.org |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl compound, acid catalyst. nih.goviipseries.org | 2- and 4-substituted quinolines. nih.gov | A modification of the Skraup reaction. nih.gov |

Knorr Quinoline Synthesis and Combes Synthesis for Derivatization

The Knorr quinoline synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com At lower temperatures, this reaction yields a β-aminoacrylate, which can then be cyclized to form a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction proceeds to form 2-quinolones. pharmaguideline.com

The Combes quinoline synthesis offers a route to 2,4-disubstituted quinolines through the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a commonly used catalyst for this cyclization step. wikipedia.orgwikiwand.com The mechanism involves the formation of an enamine intermediate which then undergoes annulation. iipseries.orgwikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com

Pfitzinger and Conrad-Limpach Methodologies

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. researchgate.net

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction initially forms a Schiff base, which then undergoes a thermally induced cyclization. wikipedia.org The reaction conditions, particularly temperature, can influence the final product. At room temperature, the kinetic product, a β-aminoacrylate, is favored. wikipedia.org Higher temperatures are required for the cyclization to the 4-hydroxyquinoline. mdpi.com It's important to note that the resulting 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. wikipedia.org

Niementowski, Camps, and Meth-Cohn Synthetic Approaches

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org The reaction typically requires high temperatures. wikipedia.org The mechanism is thought to be similar to the Friedländer synthesis, beginning with the formation of a Schiff base followed by intramolecular condensation. wikipedia.org

The Camps quinoline synthesis proceeds from o-acylaminoacetophenones, which cyclize in the presence of a base to form hydroxyquinolines. drugfuture.comwikipedia.org Depending on the structure of the starting material and the reaction conditions, a mixture of two isomeric hydroxyquinolines can be produced. drugfuture.comwikipedia.org The products are often depicted as hydroxyquinolines but are believed to exist predominantly as the keto-quinolone tautomers. wikipedia.org

The Meth-Cohn synthesis utilizes a Vilsmeier-Haack reagent (formed from phosphorus oxychloride and DMF) to convert acetanilides into 2-chloro-3-formylquinolines. nih.govchemijournal.com This method provides a versatile route to quinolines with specific functional groups at the 2 and 3 positions, which can be further modified. chemrestech.com

Modern and Sustainable Synthetic Strategies for 2-Methyl-5-phenylquinoline Analogues

In recent years, the development of more sustainable and efficient methods for quinoline synthesis has been a major focus. These modern approaches often utilize catalysis and aim to reduce waste and harsh reaction conditions associated with some classical methods. tandfonline.commdpi.com

Transition metal catalysis has emerged as a powerful tool for quinoline synthesis. For instance, rhodium-catalyzed C-H bond activation and ruthenium-catalyzed aza-Michael addition and intramolecular annulation have been developed to access substituted quinolines. mdpi.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones also provides a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com

Green chemistry principles are increasingly being applied to quinoline synthesis. This includes the use of microwave irradiation to accelerate reactions, as demonstrated in a Nafion-mediated Friedländer synthesis. mdpi.com The use of environmentally benign solvents and reusable catalysts are also key features of modern synthetic strategies. acs.org For example, nanocatalysts are being explored for their high efficiency and recyclability in various quinoline syntheses. acs.org Furthermore, visible-light-mediated reactions offer a green alternative, such as the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols using an organic photocatalyst and DMSO as an oxidant. organic-chemistry.org

The development of polymer-supported catalysts, such as a polymer-supported scandium catalyst, facilitates the combinatorial synthesis of quinoline libraries, allowing for the rapid generation of a diverse range of compounds. acs.org These modern strategies not only offer improved efficiency and sustainability but also expand the scope of accessible quinoline derivatives, including complex phenyl-substituted analogs.

Green Chemistry Principles in Quinoline Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. The synthesis of quinolines has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Solvent-Free Reaction Conditions and Environmentally Benign Catalysis

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Several methodologies for the synthesis of phenyl-substituted quinolines have been developed under these conditions.

One notable approach is the Friedländer annulation, a classical method for quinoline synthesis, which has been adapted to solvent-free conditions. For instance, the reaction of 2-aminoaryl ketones with carbonyl compounds containing an α-methylene group can be efficiently catalyzed by solid-supported reagents. A study demonstrated the use of silica-supported phosphorus pentoxide (P₂O₅/SiO₂) as an efficient catalyst for the Friedländer reaction between 2-aminoaryl ketones and various carbonyl compounds under solvent-free conditions, affording poly-substituted quinolines in high yields. In a specific example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with dimedone was optimized to proceed at 80°C with 0.4 g of the catalyst, highlighting the efficiency of this solvent-free approach.

Another green catalytic system involves the use of 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate ([DSIMHS]), an ionic liquid, which acts as a recyclable catalyst for the Friedländer synthesis of quinolines. The reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) under solvent-free conditions at 70°C in the presence of a catalytic amount of [DSIMHS] yielded ethyl 2-methyl-4-phenylquinoline-3-carboxylate in 94% yield within just 5 minutes. asianpubs.org The catalyst could be recovered and reused, further enhancing the green credentials of this method.

The use of molecular iodine as a mild and eco-friendly Lewis acid catalyst has also been explored for the Friedländer annulation in ethanol, a greener solvent, at room temperature. This method has been successfully applied to the synthesis of various quinoline derivatives, including ethyl-2-methyl-4-phenylquinoline-3-carboxylate, with excellent yields.

| Catalyst | Reactants | Conditions | Product | Yield (%) |

| P₂O₅/SiO₂ | 2-Amino-5-chlorobenzophenone, Dimedone | 80°C, Solvent-free | 9-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,9-tetrahydroacridin-1(10H)-one | High |

| [DSIMHS] | 2-Aminobenzophenone, Ethyl acetoacetate | 70°C, Solvent-free | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 94 |

| I₂ | 2-Aminobenzophenone, Ethyl acetoacetate | EtOH, Room Temp. | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 96 |

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 2-(4-substituted phenyl)-methyl quinoline derivatives. In one study, a one-pot synthesis of these compounds was achieved by reacting aniline, substituted benzaldehydes, and acetone (B3395972) in the presence of hydrochloric acid under microwave irradiation at 540 W for 2-3 minutes. derpharmachemica.com This method offers a rapid and efficient route to these quinoline derivatives.

The synthesis of polysubstituted analogues of 4-methyl-2-phenylquinoline (B1606933) has also been accomplished using microwave irradiation. The reaction of 2-aminoacetophenone (B1585202) with 2-hydroxyacetophenone (B1195853) derivatives in the presence of a drop of diluted hydrochloric acid and silica (B1680970) gel under microwave irradiation at 600 W for 1 hour afforded the desired quinoline derivatives. asianpubs.org

Ultrasound-assisted synthesis provides another green alternative. For instance, the synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone (B97240) from acetylacetone (B45752) and 5-chloro-2-aminobenzophenone was achieved in high yield under microwave irradiation in dry media using heterogeneous catalysts like Montmorillonite K-10. ijesi.org

| Energy Source | Reactants | Conditions | Product | Time |

| Microwave | Aniline, Substituted benzaldehyde, Acetone | HCl, 540 W | 2-(4-Substituted phenyl)-methyl quinoline derivatives | 2-3 min |

| Microwave | 2-Aminoacetophenone, 2-Hydroxyacetophenone derivative | HCl, Silica gel, 600 W | Polysubstituted 4-methyl-2-phenylquinolines | 1 h |

| Microwave | Acetylacetone, 5-Chloro-2-aminobenzophenone | Montmorillonite K-10, 560 W | 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone | 5 min |

Photocatalytic and Biocatalytic Routes to Substituted Quinolines

Photocatalysis and biocatalysis represent cutting-edge areas of green chemistry, offering highly selective and environmentally friendly synthetic pathways. While specific examples for the synthesis of this compound are not prevalent, the general applicability of these methods to quinoline synthesis is well-documented.

Photocatalytic methods often utilize visible light as a renewable energy source to drive chemical reactions. These reactions can often be conducted at ambient temperature, further reducing the energy footprint of the synthesis.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions, typically in aqueous media. The application of biocatalysis in quinoline synthesis is an emerging field with significant potential for the sustainable production of these important heterocycles.

Formic Acid Catalyzed and Other Metal-Free Approaches

The development of metal-free catalytic systems is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. A mild and efficient method for the synthesis of 2-hydroxy-3-phenylquinoline derivatives has been reported via a one-pot Bechamp reduction of 2-nitrobenzaldehyde (B1664092) and phenylethylacetate catalyzed by iron in the presence of hydrochloric acid. While iron is a metal, it is abundant, inexpensive, and has low toxicity, making this a greener approach compared to methods using precious metals. This reaction proceeds with high yields and operational simplicity. ikm.org.my

Oxidative Annulation and Selective C-H Activation

Transition metal-catalyzed reactions, particularly those involving oxidative annulation and selective C-H activation, have revolutionized the synthesis of complex organic molecules, including quinolines. These methods offer high efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Rhodium, Ruthenium, Cobalt, Copper)

A variety of transition metals have been employed to catalyze the synthesis of quinoline derivatives through diverse mechanistic pathways.

Rhodium-catalyzed reactions have been instrumental in the synthesis of substituted quinolines. For instance, the synthesis of 2-phenylquinoline (B181262) has been achieved using a ruthenium complex of 5-methyl-8-hydroxyquinoline as a catalyst in a modified Friedländer reaction between o-aminobenzyl alcohol and acetophenone, affording the product in 73% yield. researchgate.net

Palladium-catalyzed reactions have also been widely used. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been achieved through Suzuki coupling and other palladium-catalyzed transformations. semanticscholar.org

Cobalt-catalyzed reactions offer a more sustainable alternative to precious metals. The synthesis of 2-phenylquinolines has been reported through a multicomponent reaction of aniline, benzylamine, alcohols, and CCl₄ catalyzed by FeCl₃·6H₂O, which can be considered a cobalt-group metal-catalyzed process. researchgate.net

The following table summarizes some examples of transition metal-catalyzed synthesis of phenylquinoline analogs.

| Catalyst | Reactants | Reaction Type | Product | Yield (%) |

| [Ru(5-methyl-8-hydroxyquinoline)₃] | o-Aminobenzyl alcohol, Acetophenone | Friedländer Reaction | 2-Phenylquinoline | 73 |

| Pd-catalyst | 2-Phenylquinoline-4-carboxylic acid derivatives | Suzuki Coupling | Functionalized 2-phenylquinolines | - |

| FeCl₃·6H₂O | Aniline, Benzylamine, Alcohols, CCl₄ | Multicomponent Reaction | 2-Phenylquinolines | 78-90 |

Electrochemical Functionalization Strategies (e.g., C3-thiolation, C(sp2)-H acylation)

Electrochemical methods have emerged as powerful and environmentally benign strategies for the functionalization of quinoline scaffolds, offering high atom economy and avoiding the need for harsh chemical oxidants. jptcp.comrsc.org

C3-Thiolation:

An electrochemical approach has been successfully developed for the selective C3-thiolation of quinoline compounds. jptcp.comrsc.org This method allows for the direct conversion of simple and readily available starting materials into C-S bond-containing products in yields up to 84%. jptcp.comrsc.org The reaction is amenable to a variety of aryl, alkyl, and heteroaryl thiols, as well as diselenides, and is conducted in an undivided cell. jptcp.comrsc.org A key additive in this transformation is BF₃·OEt₂, which has been found to be apparently irreplaceable. jptcp.comrsc.org Mechanistic investigations, including cyclic voltammetry, suggest that the process involves the interception of an intermediate, generated from the cathodic reduction of the quinoline, by thiols or disulfides. jptcp.comrsc.org

C(sp2)-H Acylation:

A notable electrochemical strategy involves a hydrogen atom transfer (HAT) process for the C(sp2)-H acylation of electron-deficient quinolines. organic-chemistry.org This transition-metal- and oxidant-free method utilizes common alcohols like methanol (B129727) as the formyl source, with a catalytic amount of N-hydroxyphthalimide (NHPI) acting as the HAT catalyst. organic-chemistry.org The reaction is performed in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. organic-chemistry.org The scope of this transformation is broad, encompassing a range of quinoline derivatives and other primary alcohols for acetylation and propionylation, with products obtained in moderate to high yields. organic-chemistry.org Mechanistic studies indicate the generation of hydroxymethyl radicals from the corresponding alcohols mediated by NHPI. organic-chemistry.org

Table 1: Electrochemical Functionalization of Quinolines

| Functionalization | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| C3-Thiolation | Aryl/alkyl thiols, BF₃·OEt₂, undivided cell | C3-Thiolated Quinolines | Up to 84 | jptcp.comrsc.org |

| C(sp2)-H Acylation | Methanol, NHPI (cat.), CF₃COOH, nBu₄NBF₄, undivided cell | C(sp2)-Acylated Quinolines | Moderate to High | organic-chemistry.org |

Multicomponent Reactions for Efficient Quinoline Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures, such as the quinoline scaffold, in a single step from three or more starting materials. nih.govrsc.org These reactions are characterized by their high atom economy and operational simplicity. Two classic and widely utilized MCRs for quinoline synthesis are the Doebner-von Miller and the Combes reactions.

The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines. rsc.orgwikipedia.org This reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org A significant advantage of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction is a cornerstone for the synthesis of substituted quinolines, including 2-methylquinolines. nih.govrsc.org For instance, a modified Doebner-von Miller reaction using aniline and acrolein in the presence of a strong acid has been employed for the synthesis of 2-methylquinoline (B7769805). rsc.org

The Combes quinoline synthesis provides access to 2,4-substituted quinolines through the condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org For example, the use of methoxy-substituted anilines and bulkier R groups on the diketone can favor the formation of 2-CF₃-quinolines. wikipedia.org

A one-pot synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives has been reported using a microwave-assisted organic synthesis (MAOS) approach, which involves the reaction of aniline, a substituted benzaldehyde, and acetone in the presence of hydrochloric acid. derpharmachemica.com

Table 2: Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | In situ generation of carbonyl reactant possible. | rsc.orgwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Regioselectivity influenced by substituents. | wikipedia.org |

| MAOS Approach | Aniline, Substituted Benzaldehyde, Acetone | 4-Methyl-2-phenylquinoline Derivatives | Environmentally friendly, one-pot synthesis. | derpharmachemica.com |

Functionalization and Derivatization Strategies for the Phenylquinoline Core

The functionalization of the pre-formed phenylquinoline core is crucial for generating libraries of derivatives with diverse properties. This often involves regioselective substitution and the introduction of a wide array of functional groups.

Regioselective Substitution Patterns and Their Control

Controlling the position of substitution on the phenylquinoline scaffold is a significant challenge in synthetic chemistry. The inherent electronic properties of the quinoline ring often direct functionalization to specific positions, but various strategies have been developed to override this intrinsic reactivity.

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov The use of directing groups is a common strategy to guide the catalyst to a specific C-H bond. acs.org These directing groups can be designed to be removable or transformable into other useful functionalities after the desired C-H functionalization has been achieved. acs.org For example, the N-oxide functionality can act as a directing group to achieve C8 arylation of quinoline N-oxides with high selectivity, a process that is unusual as palladium-catalyzed functionalization of quinoline N-oxides is typically C2 selective. acs.org

The regioselectivity of reactions like the Combes synthesis can also be controlled by the substituents on the starting materials. wikipedia.org For instance, in the synthesis of trifluoromethyl-substituted quinolines, the use of chloro- or fluoroanilines directs the major product to the 4-CF₃ regioisomer, whereas methoxy-substituted anilines lead to the 2-CF₃ isomer. wikipedia.org This control is attributed to the steric effects in the rate-determining electrophilic aromatic annulation step. wikipedia.org

Furthermore, the choice of catalyst and reaction conditions can significantly influence regioselectivity. Iridium-catalyzed C-H borylation of quinoline has been shown to proceed with high regioselectivity for the C3 position. nih.gov

Advanced Strategies for Introducing Diverse Functionalities

Advanced synthetic methods allow for the introduction of a wide variety of functional groups onto the phenylquinoline core, significantly expanding its chemical diversity.

C-H activation strategies are at the forefront of these advanced methods. mdpi.comnih.gov Palladium-catalyzed C-H arylation of quinoline N-oxides at the C8 position has been demonstrated with a broad scope of iodoarenes and excellent functional group tolerance. acs.orgacs.org The resulting 8-arylquinoline N-oxides can be further derivatized; for example, the N-O moiety can be used to install a chloro or trifluoromethyl group at the C2 position. acs.org

Beyond arylation, other functional groups can be introduced. For instance, Ir(III)-catalyzed C-H silylation allows for the introduction of silyl (B83357) groups. In the case of 2-phenylquinoline, this reaction proceeds with excellent yield. rsc.org The introduction of a cyano group at the C8 position of 7-hydroxyquinoline (B1418103) has been achieved through a multi-step sequence involving protection, cyanation with copper(I) cyanide, and deprotection. acs.org

The synthesis of 2,5,7-triphenylquinoline has been accomplished by reacting 5,7-diphenylquinoline with phenyl lithium, demonstrating a method to introduce additional phenyl groups onto the scaffold. nih.gov These examples highlight the versatility of modern synthetic methods in creating a diverse array of functionalized phenylquinoline derivatives.

Reaction Mechanisms and Mechanistic Investigations of Phenylquinoline Formation and Transformation

Detailed Reaction Mechanisms of Classical Quinoline (B57606) Syntheses (e.g., Friedländer, Knorr, Pfitzinger)

Classical methods for quinoline synthesis remain fundamental in organic chemistry, and their mechanisms have been studied extensively. These reactions provide pathways to the core quinoline structure, which can be adapted to produce substituted derivatives.

Friedländer Synthesis The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com For the synthesis of 2-Methyl-5-phenylquinoline, the reactants would be 2-amino-5-phenylbenzaldehyde and acetone (B3395972). Two primary mechanistic pathways are proposed: wikipedia.orgresearchgate.net

Aldol (B89426) Condensation First: The reaction initiates with a base- or acid-catalyzed aldol condensation between the enolate of acetone and the 2-amino-5-phenylbenzaldehyde. researchgate.net This is often considered the rate-limiting step. wikipedia.org The resulting aldol adduct undergoes rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring. researchgate.net

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino-5-phenylbenzaldehyde and acetone. wikipedia.org This is followed by an intramolecular aldol-type reaction, where the enamine tautomer of the Schiff base attacks the ketone carbonyl, leading to cyclization and subsequent dehydration to yield the final product. wikipedia.org

Detailed mechanistic studies suggest that under typical reaction conditions, the pathway involving an initial slow aldol condensation followed by rapid cyclization is often favored. researchgate.net

Knorr Quinoline Synthesis The Knorr synthesis typically produces 2-hydroxyquinolines (quinolones) from the intramolecular cyclization of β-ketoanilides in the presence of a strong acid like sulfuric acid. wikipedia.orgsynarchive.com To form a derivative like this compound, one would start with a β-ketoanilide derived from 4-phenylaniline. The mechanism proceeds via protonation of the anilide. A revised mechanism, supported by NMR spectroscopy and theoretical calculations, suggests the formation of an O,O-dicationic intermediate, which acts as a superelectrophile, is favored over the previously proposed N,O-dicationic intermediate. wikipedia.org This intermediate undergoes intramolecular electrophilic aromatic substitution, followed by dehydration to yield a 2-hydroxy-5-phenylquinoline derivative. Subsequent chemical reduction would be required to remove the hydroxyl group to obtain this compound.

Pfitzinger Reaction The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize the precursor to this compound, one would use 6-phenylisatin (B2994357) and acetone. The mechanism involves the following steps: wikipedia.orgresearchgate.net

Base-catalyzed hydrolysis of the amide bond in 6-phenylisatin to form a keto-amino acid intermediate.

Condensation of the aniline (B41778) moiety of this intermediate with acetone to form an imine, which exists in equilibrium with its enamine tautomer.

Intramolecular cyclization of the enamine onto the ketone carbonyl group.

Dehydration of the resulting cyclic intermediate to afford this compound-4-carboxylic acid.

The final target compound, this compound, would then be obtained via a subsequent decarboxylation reaction. This method has been utilized to prepare various 2-phenylquinoline-4-carboxylic acid derivatives as intermediates for bioactive compounds. nih.gov

Mechanistic Pathways in Modern Catalytic and Green Synthetic Methods

Modern synthetic efforts focus on developing more efficient, sustainable, and environmentally benign methods for quinoline synthesis. researchgate.netijpsjournal.com These often involve novel catalytic systems and adherence to the principles of green chemistry, such as using eco-friendly solvents like water and ethanol. researchgate.nettandfonline.com

Mechanistic approaches in these modern methods are diverse. Nanocatalysts, for example, have been employed in green protocols for quinoline synthesis. nih.govacs.org One proposed mechanism using ZnO nanoparticles involves an initial Knoevenagel condensation between an aromatic aldehyde and a methylene-active compound, followed by a Michael addition of an aniline derivative to the resulting intermediate, which then cyclizes to form the quinoline ring. nih.gov

Transition-metal catalysis offers powerful alternatives. A ruthenium-catalyzed modification of the Friedländer synthesis utilizes the oxidation of a 2-aminobenzyl alcohol to the corresponding aldehyde via a β-H elimination mechanism within the catalyst's coordination sphere. sioc-journal.cn This in-situ-generated aldehyde then undergoes a cross-aldol reaction with a ketone, followed by imination, cyclization, and dehydration to yield the quinoline product. sioc-journal.cn Another advanced strategy employs a CuBr–ZnI₂ "combo-catalysis" system for the rapid, three-component synthesis of 2,4-disubstituted quinolines from an amine, an aldehyde, and a terminal alkyne at ambient temperature. acs.org The mechanism is proposed to involve a Cu(I)–Cu(III) catalytic cycle, facilitating the necessary C–N and C–C bond formations through sp² C–H activation. acs.org

| Catalytic System | Reactants | Key Mechanistic Steps | Reference |

|---|---|---|---|

| ZnO Nanoparticles | Aromatic Aldehyde, Malononitrile, Aromatic Amine | Knoevenagel Condensation → Michael Addition → Cyclization | nih.gov |

| Ru Complex of 5-methyl-8-hydroxyquinoline | o-Aminobenzyl alcohol, Acetophenone | β-H Elimination → Aldol Reaction → Imination → Cyclization → Dehydration | sioc-journal.cn |

| CuSO₄–D-glucose | Bromo Aromatic Benzaldehyde, Sodium Azide, Active Methylene Substrate | Modified Friedländer Reaction | tandfonline.com |

| CuBr–ZnI₂ | Amine, Aldehyde, Terminal Alkyne | Combo-Catalysis with Cu(I)–Cu(III) Switching, sp² C–H Activation | acs.org |

| Amberlyst-15 | Aromatic Aldehyde, N-arylidene amine, Indole | Povarov Reaction ([4+2] Cycloaddition) | tandfonline.com |

Photochemical Reaction Mechanisms of Substituted Quinoline Derivatives (e.g., Hydrogen Abstraction, Excited States, Cycloadditions)

The photochemistry of quinoline derivatives involves reactions proceeding from electronically excited states, enabling transformations that are often inaccessible under thermal conditions. Key mechanistic pathways include cycloadditions and hydrogen abstraction.

Photochemical Cycloadditions Quinolines can undergo photochemical cycloaddition reactions with alkenes to rapidly generate molecular complexity. nih.gov The regiochemical outcome is dictated by the nature of the excited state involved. nih.gov

Triplet State (T₁) Mechanism: When the triplet excited state of the quinoline is generated (often via a photosensitizer), it behaves like a diradical. This leads to a stepwise radical cycloaddition with an alkene, which can form ortho and para cycloadducts. The mechanism involves a reversible radical addition to the quinoline ring, followed by a selectivity-determining radical recombination step. nih.gov This pathway has been used to achieve stereo- and regiocontrolled intermolecular para-cycloadditions. nih.gov

Singlet State (S₁) Mechanism: Direct irradiation typically generates the singlet excited state (S₁), which can lead to meta-cycloadducts via a concerted cycloaddition. nih.gov

Other photochemical cycloadditions, such as dearomative [2+2] and [4+2] cycloadditions, have also been reported, providing access to unique fused ring systems. researchgate.net

Hydrogen Abstraction Photochemically excited quinolines can abstract hydrogen atoms from solvent molecules or other hydrogen donors. Studies on ethyl quinolinecarboxylates show that upon irradiation in alcohols or cyclohexane, the reaction is initiated by hydrogen abstraction from the solvent by the nitrogen atom of the quinoline ring. oup.comdeepdyve.com This is proposed to occur from the singlet excited state (S₁). oup.comdeepdyve.com The resulting radical pair can then recombine to form a solvent-adduct product. The efficiency and outcome of the reaction can be highly dependent on the hydrogen-donating ability of the solvent. oup.com In some cases, a proton-coupled electron transfer (PCET) mechanism is invoked to describe the hydrogen abstraction process, particularly from phenolic compounds. researchgate.net

| Reaction Type | Excited State | Key Mechanistic Features | Products | Reference |

|---|---|---|---|---|

| Para-Cycloaddition | Triplet (T₁) | Stepwise radical addition; diradical intermediate | Para-fused cycloadducts | nih.gov |

| Meta-Cycloaddition | Singlet (S₁) | Concerted cycloaddition | Meta-fused cycloadducts | nih.gov |

| Hydrogen Abstraction | Singlet (S₁) | H-abstraction from solvent by ring nitrogen; radical pair recombination | Solvent-adducts (e.g., hydroxyalkylated quinolines) | oup.comdeepdyve.com |

| Dearomative [2+2] Cycloaddition | Triplet (T₁) | Energy transfer mediated; cascade reaction | Fused 2D/3D rings | researchgate.net |

Electrochemical Reaction Mechanisms and Electron Transfer Dynamics in Quinoline Systems

Electrochemical methods provide a powerful tool for both synthesizing quinolines and investigating their fundamental electron transfer properties. The quinoline nucleus is redox-active, capable of accepting electrons to form radical anions and other reduced species. utexas.edu

Electrosynthesis and Associated Mechanisms An electrochemically assisted Friedländer reaction has been developed, which uses an electric current to drive the synthesis of quinolines from nitro compounds under mild, reagent-free conditions. rsc.org Mechanistic investigations using cyclic voltammetry and controlled potential electrolysis help to elucidate the electron transfer steps involved in the initial reduction of the nitro group to an amine, which then participates in the condensation and cyclization sequence. rsc.org

Electrochemical methods can also be used to functionalize the quinoline ring. For instance, the reaction between quinoline N-oxides and morpholine (B109124) can be initiated by the electrochemical oxidation of morpholine at an anode to form a morpholine radical. mdpi.comresearchgate.net This radical species then attacks the quinoline N-oxide ring, leading to C–H amination. The mechanism and regioselectivity of the product are influenced by the solvent and other reaction conditions. mdpi.com

Electron Transfer Dynamics Studies on the electrochemical reduction of quinoline reveal that it typically undergoes a one-electron reduction to form a radical anion. utexas.edu This radical anion is a key intermediate whose fate depends on the conditions; it can be protonated, it can dimerize, or it can participate in further reactions like reductive alkylation. utexas.edu

| System | Technique | Mechanistic Finding | Reference |

|---|---|---|---|

| Quinoline Reduction | Cyclic Voltammetry, Coulometry | Formation of a radical anion via one-electron transfer. | utexas.edu |

| Electro-assisted Friedländer Synthesis | Cyclic Voltammetry, Controlled Potential Electrolysis | Electrochemical reduction of nitro group initiates condensation. | rsc.org |

| Quinoline N-oxide + Morpholine | Voltammetry, EPR | Anodic oxidation of morpholine forms a radical which initiates C-H amination. | mdpi.comresearchgate.net |

| Phenothiazine-Phenylquinoline | Electrochemistry (CV) | Determination of HOMO (5.1 eV) and LUMO (2.4 eV) energy levels. | acs.org |

| Cobalt-Quinolyl Complex | Spectroelectrochemistry, EPR, DFT | Quinoline moiety acts as a redox-active ligand in an ECEC mechanism. | acs.org |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Phenylquinoline and Analogues

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the complete structural elucidation of 2-methyl-5-phenylquinoline. These techniques probe the nuclear and electronic environments within the molecule, offering a comprehensive picture of its connectivity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR spectra of this compound and its derivatives show characteristic signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, as well as a distinct singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, in related 2-methyl-4-phenylquinoline (B8046655) derivatives, the methyl group typically appears as a singlet around δ 2.6-2.7 ppm. sci-hub.se Aromatic protons resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. semanticscholar.orgrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the molecule. The methyl carbon signal is typically observed in the upfield region (around δ 25 ppm), while the aromatic and heterocyclic carbons resonate between δ 110 and 160 ppm. sci-hub.sechemguide.co.uk The quaternary carbons, such as C-5 and the point of attachment of the phenyl group, can be identified by their lower intensity and the absence of splitting in proton-coupled spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Methylquinoline (B7769805) | ¹H | 2.73 (s, 3H, CH₃), 7.28-8.95 (m, 6H, Ar-H) |

| ¹³C | 25.9, 117.5, 122.3, 124.8, 126.0, 127.5, 129.7, 138.1, 147.7, 156.9 | |

| 2-Methyl-4-phenylquinoline-3-carboxylate | ¹H | 2.8 (s, 3H, CH₃), 3.6 (s, 3H, OCH₃), 7.4-8.2 (m, 9H, Ar-H) |

| ¹³C | Not specified |

Two-dimensional (2D) NMR techniques, such as COSY and HETCOR, are invaluable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org A ¹H-¹H COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the quinoline and phenyl rings, confirming their relative positions. libretexts.orgua.es

APT (Attached Proton Test) : While a 1D experiment, APT is often used in conjunction with 2D techniques. It differentiates between carbon signals based on the number of attached protons (CH₃, CH₂, CH, and quaternary C), which is crucial for assigning the numerous aromatic signals.

HETCOR (Heteronuclear Correlation) : This experiment establishes correlations between directly bonded ¹H and ¹³C nuclei. csic.es For this compound, HETCOR would definitively link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the complex aromatic regions of the ¹³C NMR spectrum.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. ikm.org.my

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence. researchgate.netresearchgate.net For this compound (C₁₆H₁₃N), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ikm.org.my This technique is useful for analyzing the purity of a sample and identifying components in a mixture. The electron ionization (EI) mass spectrum obtained from GC-MS analysis reveals characteristic fragmentation patterns. For phenylquinolines, fragmentation can provide clues about the position of the phenyl substituent. researchgate.net

Table 2: Mass Spectrometry Data for Representative Quinolines

| Compound | Technique | Ion [M]⁺ or [M+H]⁺ | Key Information |

|---|---|---|---|

| 3-(4-iodobenzyl)-2-phenylquinoline | HRMS (ESI) | 422.0403 (found) | Confirms elemental composition C₂₂H₁₆NI. rsc.org |

| 4-Quinolinecarbonitrile | GC-TOF-MS | m/z 154 | Identification in complex mixtures. researchgate.net |

| 2-Methylquinoline | GC-MS | m/z 143 | Molecular ion peak confirms molecular weight. spectrabase.com |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule. The FTIR spectrum of this compound would exhibit characteristic bands for C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and aromatic systems, and various bending vibrations. rsc.orgscialert.net For example, C-H stretching bands for the aromatic rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline and phenyl rings typically appear in the 1600-1400 cm⁻¹ region. dergipark.org.tr

Raman Spectroscopy is a complementary technique to FTIR. mt.comamericanpharmaceuticalreview.com While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the methyl group, which can help to confirm the structure and identify potential polymorphic forms. scialert.netdergipark.org.tr

Table 3: Characteristic Vibrational Frequencies for Phenylquinoline Analogues

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 3-(4-iodobenzyl)-2-phenylquinoline | IR (KBr) | 3053, 2922, 1591, 1483, 758, 701 | Aromatic C-H stretch, Aliphatic C-H stretch, C=C/C=N stretch, Phenyl ring modes. rsc.org |

| 2-Methyl-8-(trifluoromethyl)quinoline | FT-Raman | 1637, 1572, 1077 | C=C stretch, C=C stretch, C-N stretch. dergipark.org.tr |

| 2-Methyl-8-(trifluoromethyl)quinoline | FT-IR | 1638, 1569, 1076 | C=C stretch, C=C stretch, C-N stretch. dergipark.org.tr |

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule by probing the electronic transitions between different energy levels.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated quinoline and phenyl ring systems. mdpi.com The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. For instance, increasing conjugation by adding more phenyl rings to a quinoline core generally results in a red shift (a shift to longer wavelengths) of the absorption bands. mdpi.com Phenylquinoline derivatives typically exhibit absorption maxima in the range of 250-450 nm. case.eduresearchgate.net

Fluorescence Spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many quinoline derivatives are fluorescent, and their emission spectra can provide information about their excited state properties. The emission wavelength and quantum yield are key parameters. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often observed in donor-acceptor type molecules. bu.eduutexas.edu

Table 4: Photophysical Data for Phenylquinoline Derivatives

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |

|---|---|---|---|

| 5,7-Diphenylquinoline | Not specified | 210, 255, 335 | 382.4 |

| 2,5,7-Triphenylquinoline | Not specified | 210, 275, 350 | 393.6 |

| BPQ-PTZ | Benzene (B151609)/Acetonitrile | ~400 | 540 |

| BHQ-BPZ | PhH/DMF (1:2) | 399 | 558 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, an SCXRD analysis would confirm the planarity of the quinoline ring system and determine the dihedral angle between the quinoline and phenyl rings. This angle is a critical structural parameter that influences the degree of electronic communication between the two aromatic systems and, consequently, the material's photophysical and electronic properties. In similar structures, such as substituted 4-phenylquinolines, the phenyl group is often twisted out of the plane of the quinoline ring due to steric hindrance. researchgate.net The crystal packing analysis would further elucidate non-covalent interactions that dictate the supramolecular architecture. chemmethod.com

Table 5: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Value (for a representative quinoline dicarboxylic acid derivative) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | C-H···O hydrogen bonds, Van der Waals forces |

Electrochemical Characterization Methods for Redox Properties (e.g., Cyclic Voltammetry, Potentiodynamic Measurements)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons. researchgate.net This is crucial for understanding their potential use in electronic devices, sensors, or as catalysts. utexas.edu

The cyclic voltammogram of this compound would reveal its oxidation and reduction potentials. The quinoline moiety is electron-deficient and can undergo reduction, while the phenyl group's redox activity depends on its substitution. The potentials at which these redox events occur are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related phenylquinoline-containing molecules and polymers have shown that the quinoline part is typically responsible for the reduction process (n-doping), while other attached electroactive groups, like phenothiazine, handle oxidation (p-doping). bu.eduutexas.eduutexas.edu The reversibility of the redox processes can also be assessed, which is a key indicator of the stability of the resulting radical ions. researchgate.net

Table 6: Electrochemical Data for Phenylquinoline-Containing Systems

| Compound | Technique | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

|---|---|---|---|

| BPQ-PTZ | Cyclic Voltammetry | +0.69, +1.32 | -1.96, -2.61 |

| BHQ-BPZ | Cyclic Voltammetry | +0.81, +1.30 | -2.12 |

| PPTZPQ Polymer Film | Cyclic Voltammetry | Reversible oxidation observed | Unstable reduction |

Theoretical and Computational Studies of 2 Methyl 5 Phenylquinoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 2-Methyl-5-phenylquinoline and its derivatives, these methods elucidate the distribution of electrons, predict molecular geometry, and explain spectroscopic properties and chemical reactivity.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. rsc.orgacs.org It is used to optimize molecular geometries, determine thermodynamic stability, and analyze molecular interactions. acs.orgrsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, provide insights into kinetic and thermodynamic stability and help in understanding reaction mechanisms. rsc.orgnih.gov For instance, studies on various quinoline derivatives have successfully used DFT at the B3LYP/6–31 G′(d,p) level to optimize geometries and analyze electronic properties. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. rsc.orgnih.gov This method is particularly valuable for predicting UV-Vis absorption spectra. nih.govresearchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can correlate the theoretical spectra with experimental observations, providing a deeper understanding of the photophysical characteristics of compounds like this compound derivatives. nih.govmdpi.com For example, TD-DFT calculations have been used to predict the absorption spectra of various quinoline derivatives, helping to explain their optical properties. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| Study Subject | DFT Functional | Basis Set | Application | Reference |

| Quinoline Derivatives | B3LYP | 6-31G'(d,p) | Geometry Optimization, Electronic Properties | rsc.org |

| Phenyl Quinoline-2-Carboxylate | DFT (unspecified) | Not specified | Molecular Orbital Calculations | mdpi.com |

| 4-Phenylquinolin-2-yl)propan-1-one | B3LYP, CAM-B3LYP, M06-2X | 6-311G(d,p) | Geometry Optimization, Spectroscopic Analysis | acs.org |

| Tetrahydrobenzo[h]quinoline Dyes | B3LYP, CAM-B3LYP, ωB97XD | 6–311 ++G(d,p) | Structural Parameters, Spectroscopic Analysis | researchgate.net |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. numberanalytics.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small energy gap indicates higher reactivity and lower stability (a "soft" molecule), facilitating electronic charge transfer. rsc.orgresearchgate.net

For quinoline derivatives, FMO analysis is crucial for understanding their chemical behavior. rsc.org For example, in a study of various tunable quinoline derivatives, the HOMO-LUMO energy gaps were calculated to range from 1.878 eV to 3.938 eV, providing a quantitative measure of their relative reactivities. rsc.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.netwuxiapptec.com

Table 2: Calculated FMO Parameters for Selected Quinoline Derivatives

| Compound Code | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 6a | -5.811 | -2.091 | 3.720 | rsc.org |

| 6e | -5.924 | -2.168 | 3.756 | rsc.org |

| 6n | -5.814 | -2.217 | 3.597 | rsc.org |

| 6q | -5.703 | -2.321 | 3.382 | rsc.org |

| 6t | -5.877 | -2.237 | 3.640 | rsc.org |

| 6aw | -4.685 | -2.807 | 1.878 | rsc.org |

This table is interactive. Click on the headers to sort.

While DFT is highly accurate, semiempirical quantum chemistry methods offer a faster, albeit less precise, alternative for computational studies, especially for large molecules or for initial conformational searches. unicamp.brresearchgate.net These methods, such as PM6, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net

Semiempirical methods are particularly useful for initial conformational analysis, where a large number of possible geometries need to be screened to find low-energy structures. unicamp.br For example, the CREST software, which employs semiempirical calculations, can be used for conformational sampling before refining the geometries with more accurate DFT methods. unicamp.br These methods have also been used to calculate electronic properties and to model the distribution of molecules within crystal structures. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules like this compound. mdpi.commdpi.com

MD simulations are invaluable for understanding how these molecules behave in different environments, such as in a solvent or interacting with a biological target. mdpi.com They can reveal conformational changes, ligand binding modes, and the stability of molecular complexes. mdpi.comnih.gov For instance, MD simulations have been used to study the stability of inhibitor complexes and to identify crucial conformational differences that can inform the design of more potent molecules. mdpi.com The simulations, often run for nanoseconds or even microseconds, can show how the molecule adapts its shape and how its interactions with its surroundings evolve. mdpi.comnih.govbiorxiv.org

Quantitative Structure-Property Relationship (QSPR) and Structure-Chemical Behavior Relationship Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the structural or property descriptors of a set of compounds with a specific property or activity. nih.govpucrs.brscispace.com

The core principle of QSPR/QSAR is that the chemical structure of a molecule contains the information that defines its physical, chemical, and biological properties. pucrs.brscispace.com By using statistical methods like multiple linear regression, these models establish a mathematical relationship between calculated molecular descriptors and an observed property. nih.govunimore.it

For quinoline derivatives, QSAR studies have been conducted to correlate various physicochemical descriptors (electronic, steric, etc.) with their biological activities. scispace.comresearchgate.net Descriptors such as total molecular weight, calculated log P (c log P), and total surface area can be used to build predictive models. asianpubs.org For example, a QSAR study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives successfully developed models to predict their antibacterial activities based on such descriptors. researchgate.netasianpubs.org These models not only allow for the prediction of properties for new, unsynthesized compounds but also provide insight into the molecular features that are most important for a given chemical transformation or biological effect. unimore.itresearchgate.net

Predictive Modeling of Synthetic Pathways Using Chemoinformatics and Machine Learning Algorithms

A variety of machine learning algorithms are employed to tackle this challenge, each with a unique approach to representing molecules and predicting reactions. These models move beyond rule-based expert systems by learning patterns directly from data, allowing them to propose both known and novel chemical transformations. cityu.edu.hkarxiv.org

Key Machine Learning Approaches in Retrosynthesis

| Model Type | Molecular Representation | Primary Function & Mechanism |

|---|---|---|

| Template-Based Models | Molecular Fingerprints (e.g., ECFP) | Matches the target molecule to a predefined set of reaction templates (rules) extracted from reaction databases. The model predicts the probability of each template being applicable. arxiv.org |

| Sequence-to-Sequence (Seq2Seq) | SMILES Strings | Treats retrosynthesis as a "translation" problem. It takes the SMILES string of the product as input and generates the SMILES strings of the reactants as output, much like translating a sentence from one language to another. illinois.edu |

| Graph Neural Networks (GNNs) | Molecular Graphs | Represents molecules intuitively as graphs, with atoms as nodes and bonds as edges. The model learns to identify the most likely bonds to disconnect in the target molecule to propose precursor structures. illinois.edu |

| Hybrid & Other Models | Various | Some approaches invert forward-prediction models; they predict reactants by assessing the probability of a forward reaction yielding the desired product. arxiv.org Others combine multiple model types to leverage their respective strengths. |

A critical aspect of predicting a synthetic pathway is not just proposing disconnections but also forecasting the feasibility and regioselectivity of a given reaction. For quinoline derivatives, machine learning models have been specifically developed to predict site selectivity, a crucial factor in planning functionalization steps. doaj.org One notable study focused on predicting the sites of C-H functionalization for electrophilic substitution on the quinoline scaffold. doaj.org By training an artificial neural network (ANN) on a dataset of 2,467 compounds, the model learned to identify the most reactive sites with high accuracy. doaj.org This allows chemists to anticipate the outcome of a reaction and design their synthetic strategy accordingly.

Predictive Model for Site Selectivity in Quinoline Synthesis

| Parameter | Description |

|---|---|

| Model Type | Artificial Neural Network (ANN) |

| Target Task | Prediction of site selectivity for electrophilic substitution on quinoline derivatives. doaj.org |

| Model Input | SMILES strings of the molecules and six quantum chemical descriptors. doaj.org |

| Training Data | A dataset of 2,467 quinoline compounds. doaj.org |

| Reported Performance | The model correctly predicted the primary reaction site for 86.5% of the molecules in an external validation set. doaj.org |

Applications of Phenylquinoline Derivatives in Diverse Chemical Science Fields

Ligand Design and Catalysis Research

The nitrogen atom in the quinoline (B57606) ring and the potential for functionalization on both the quinoline and phenyl moieties make these compounds excellent candidates for ligand design. These ligands can coordinate with a wide array of metal centers, leading to catalysts with tailored reactivity and selectivity.

Quinoline motifs are integral to a variety of chiral and achiral ligands used in asymmetric and transition-metal-catalyzed reactions. thieme-connect.com The development of metal complexes featuring these ligands has become a significant methodology for generating valuable chemical compounds. thieme-connect.com For instance, copper(II) complexes with quinoline-based ligands have been synthesized and demonstrated to be effective photocatalysts for atom transfer radical addition (ATRA) reactions, enabling the formation of carbon-carbon bonds under white light irradiation. scispace.comrsc.org

Research has also shown that iridium and cobalt complexes can catalyze the C(sp³)–H alkylation of 2-methylquinoline (B7769805) with various alcohols, showcasing the reactivity of the methyl group on the quinoline core. mdpi.com Similarly, manganese pincer complexes have been successfully employed for the alkylation of 2-methylquinoline with a broad range of benzyl (B1604629) alcohols, affording the desired products in high yields. mdpi.com The synthesis of these quinoline-based ligands and their subsequent metal complexes is a critical step, with various methods developed to create Schiff base, oxazoline, amine, and phosphine-type ligands for both homogeneous and heterogeneous catalysis. thieme-connect.com

The ability of phenylquinoline derivatives to act as ligands extends to the construction of more complex supramolecular structures. Metal-organic frameworks (MOFs) are porous crystalline polymers built from metal ions or clusters linked by organic ligands. wikipedia.org Quinoline derivatives can serve as these organic "struts" or "linkers". For example, the synthesis of a Cu-BTC MOF has been studied in the presence of 2-methyl-4-phenylquinoline (B8046655). researcher.life Coordination polymers, which are similar extended structures, have also been prepared using bis(oxine) bidentate ligands derived from 5-chloromethyl-8-hydroxyquinoline, which coordinate with various metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). scispace.comresearchgate.net

The coordination chemistry of these ligands is diverse. Phenylquinoline can act as a cyclometalated ligand in iridium(III) complexes, and quinoline-appended antimony (Sb) ligands have been used to synthesize platinum (Pt) complexes. nih.govresearchgate.net These complexes exhibit interesting electrochemical and photophysical properties, driven by the nature of the metal-ligand interactions. nih.gov

Table 1: Examples of Metal Complexes and Coordination Materials with Quinoline Derivatives

| Ligand/Linker Type | Metal Center(s) | Resulting Structure | Application/Field of Study |

|---|---|---|---|

| 2-Phenylquinoline (B181262) | Iridium(III) | Cyclometalated Complex | Electrochemiluminescence (ECL) researchgate.net |

| Tri(8-quinolinyl)stibane | Platinum(II) | Pt-Sb Complex | Redox Chemistry, Catalysis nih.gov |

| Quinoline-based ligands | Copper(II) | Metal Complex | Photoredox Catalysis (ATRA) scispace.comrsc.org |

| Amido-quinoline ligands | Hafnium (Hf), Zirconium (Zr) | Metal Complex | Ethylene/1-Octene Copolymerization mdpi.com |

| 5-(pyridin-2-yl)phenylquinoline | Cadmium(II) | 1D Coordination Polymer | Crystal Engineering, Luminescence ugr.es |

Advanced Materials Science

The unique electronic and photophysical properties of phenylquinoline derivatives make them highly suitable for applications in materials science, particularly in the development of functional organic materials.

Phenylquinoline derivatives have emerged as critical components in the field of organic electronics. They are widely used as interfacial layer (IL) materials in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.net When used as an IL, these materials can lower the work function of metal electrodes, facilitating more efficient electron injection and extraction, which significantly enhances device performance. researchgate.net

In the realm of organic light-emitting diodes (OLEDs), iridium(III) complexes featuring phenylquinoline-based ligands are particularly important as phosphorescent emitters. case.edu These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. case.eduuq.edu.au For example, iridium complexes with 2-phenylquinoline ligands have been shown to be highly efficient electrochemiluminescent emitters. researchgate.net By substituting the phenylquinoline ligand, for instance with methyl groups, researchers can fine-tune the HOMO/LUMO energy levels and, consequently, the emission color and efficiency of the resulting OLED. researchgate.net Solution-processable red phosphorescent OLEDs have been fabricated using bis(2-phenylquinoline)(acetylacetonate)iridium(III) as a dopant, achieving high current and power efficiencies. elsevierpure.com

Table 2: Performance of OLEDs Employing Phenylquinoline-Based Iridium(III) Complexes

| Iridium(III) Complex Main Ligand | Application/Device Type | Max. External Quantum Efficiency (EQE) | Emission Color/CIE Coordinates |

|---|---|---|---|

| 2,4-diphenylquinoline (DPQ) | Solution-processed PhOLED | 14.2% case.edu | Red (0.600, 0.397) case.edu |

| Bis[5-Phenyl-3′-methyl(2-phenylquinoline)] | Solution-processed OLED | Not specified | Red google.com |

| 2-phenylquinoline (pq) | Annihilation ECL | Intense Emission | Not specified researchgate.net |

The synthesis and application of quinoline derivatives are increasingly intersecting with nanotechnology. Researchers have utilized nanoparticles as catalysts to improve the synthesis of quinoline compounds. For example, reusable nickel oxide (NiO) nanoparticles have been successfully applied as a catalyst for the Friedlander annulation reaction to produce various poly-substituted quinolines. rhhz.net In another study, the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) was shown to double the reaction yield and reduce the reaction time for the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing a key intermediate on the nanoparticle's acidic surface. nih.gov

Beyond synthesis, polyquinolines themselves have been observed to self-assemble into various nano- and mesostructures, which can lead to enhanced electronic and photonic functionalities. nih.gov This property opens up possibilities for creating novel functional materials with ordered structures at the nanoscale.

The extended π-conjugated system of the phenylquinoline scaffold makes it a chromophore, leading to its use in the formulation of dyes and pigments. Quinoline derivatives are a known class of compounds used to create dyes. researchgate.net Specifically, certain chalcone (B49325) analogs derived from 2-methyl-4-phenylquinoline are utilized as colorants. researchgate.net A related compound, 2-Methyl-5-hydroxyethylaminophenol, is used as an ingredient in oxidative hair dye formulations, where it reacts with hydrogen peroxide to form the final color. europa.eu

Chemical Sensing and Probe Technologies

The rigid, aromatic structure and electron-donating nitrogen atom of the quinoline scaffold make it an excellent platform for developing fluorescent probes. nanobioletters.comnih.gov These probes are instrumental in detecting and visualizing minute quantities of chemical species, with applications ranging from environmental monitoring to advanced medical diagnostics. crimsonpublishers.commdpi.com

Design of Fluorescent Chemosensors for Specific Metal Ion Detection (e.g., Zn2+, Fe3+, Hg2+, Cd2+)

Quinoline derivatives are widely used to create chemosensors that signal the presence of specific metal ions through changes in their fluorescence. nanobioletters.com The nitrogen atom of the quinoline ring and an additional chelating group can bind to a metal ion, altering the molecule's electronic properties and, consequently, its fluorescence. researchgate.net This phenomenon, often a "turn-on" response, makes for a highly sensitive detection method. nih.gov

Zinc (Zn²⁺): Due to the crucial role of zinc in biological systems, numerous quinoline-based fluorescent sensors have been developed for its detection. nanobioletters.comnih.gov These sensors often operate on a chelation-enhanced fluorescence (CHEF) mechanism. nih.gov For example, researchers have synthesized 8-aminoquinoline-based chemosensors that selectively bind to Zn²⁺, causing a significant increase in fluorescence intensity and allowing for detection at micromolar concentrations. nih.govnih.gov One study reported a quinoline-based sensor with a detection limit for Zn²⁺ as low as 35.60 nM. nanobioletters.com These sensors are valuable for bio-imaging and quantifying zinc ions in biological and environmental samples. nanobioletters.com

Iron (Fe³⁺): "Turn-off" or fluorescence quenching is another common mechanism. Novel quinoline-based thiazole (B1198619) derivatives have been shown to selectively detect Fe³⁺ and Fe²⁺ ions. acs.org The binding of iron ions to these probes leads to a remarkable quenching of their fluorescence, providing a clear signal for detection. acs.org Another sensor, a dipicolylamino quinoline derivative, was also developed for the dual detection of both Fe³⁺ and Hg²⁺. consensus.appepa.gov

Mercury (Hg²⁺): The high toxicity of mercury ions necessitates sensitive detection methods. Researchers have designed thioether-tethered bisquinoline derivatives that show a significant fluorescent response to mercury(II) ions in solution. researchgate.net A quinoline and benzothiazole-based chemosensor was also developed for the successful detection of Hg²⁺ in HeLa cells. crimsonpublishers.com

Other Ions (Al³⁺, Cd²⁺): The versatility of the quinoline scaffold allows for fine-tuning to detect other ions. By modifying the substituents on an 8-aminoquinoline (B160924) framework, scientists have created sensors that can selectively detect Al³⁺ instead of Zn²⁺. nih.gov Similarly, naphthalimide derivatives have been designed that can distinguish between Zn²⁺ and Cd²⁺, displaying different colors—green for zinc and blue for cadmium—in live cells. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors for Metal Ion Detection This table is interactive. You can sort and filter the data.

| Sensor Type | Target Ion(s) | Detection Limit | Application | Reference |

|---|---|---|---|---|

| 8-aminoquinoline derivative | Zn²⁺ | ~10⁻⁷ M | Intracellular imaging | nih.gov |

| 8-aminoquinoline derivative | Al³⁺ | ~10⁻⁷ M | Intracellular imaging | nih.gov |

| Dipicolylamino quinoline derivative | Hg²⁺, Fe³⁺ | 1.01 µM (Hg²⁺), 0.22 µM (Fe³⁺) | Aqueous & CH₃CN media | epa.gov |

| Quinoline-based sensor (XYQ) | Zn²⁺ | 0.53 µM | Test kits, real samples | nih.gov |

| Quinoline-based thiazole derivative | Fe³⁺, Fe²⁺, Cu²⁺ | - | pH 7.4 buffer | acs.org |

| Thioether-tethered bisquinoline | Hg²⁺, Fe³⁺ | - | Acetonitrile media | researchgate.net |

| Quinoline-functionalized UiO-66 | Zn²⁺ | 3.5 µmol L⁻¹ | Aqueous systems | rsc.org |

Development of Molecular Probes for Bio-imaging and Cellular Research

Fluorescent molecular probes are indispensable tools in molecular biology and medicine for visualizing cellular structures and processes non-invasively. crimsonpublishers.comcrimsonpublishers.com Quinoline-based probes are particularly valued for their photophysical properties, which can be finely tuned for specific applications like live-cell imaging. nih.gov

Scientists have developed highly modular quinoline-based scaffolds that can be synthesized efficiently and functionalized to optimize them for various imaging tasks. researchgate.net These probes have been successfully used for:

Targeting Organelles: Near-infrared FRET fluorescent probes with a coumarin-quinoline skeleton have been created to target lysosomes and differentiate between normal and cancerous cells. crimsonpublishers.com

Detecting Biomolecules: Water-soluble quinoline-malononitrile-based NIR probes have been used to image Aβ aggregates, which are associated with Alzheimer's disease. crimsonpublishers.com

Sensing Intracellular Environment: The fluorescence of certain quinoline probes is sensitive to the intracellular pH, allowing them to act as pH sensors within living cells. nih.govresearchgate.net Others have been designed as "off-on" probes that respond to changes in intracellular viscosity, a factor implicated in diseases like Alzheimer's. crimsonpublishers.com

Sentinel Lymph Node Mapping: A novel quinoline-based probe, KSNP117, has been designed for the sensitive and quantitative detection of sentinel lymph nodes in mice, demonstrating its potential as a lymphatic tracer in biomedical imaging. nih.gov

Engineering of Quinoline-Based Molecular Logic Gates

The distinct "on" and "off" responses of chemosensors to specific chemical inputs can be used to construct molecular-level logic gates, which mimic the operations of electronic logic gates. Quinoline-based probes have been successfully employed in this area of nanotechnology. nanobioletters.com For instance, a quinoline-based reversible fluorescent chemosensor designed for Zn²⁺ detection was also used to create an INHIBIT logic gate, where the output signal (fluorescence) is controlled by two inputs (the probe and the zinc ion). researchgate.net This demonstrates the potential to use these molecules in complex computational systems at the molecular scale.

Agrochemical Development Research

The quinoline scaffold is a key structural motif in the discovery and development of new pesticides. nih.govacs.org Its versatility allows for the creation of compounds with potent herbicidal, fungicidal, and insecticidal activities, providing solutions for crop protection. researchgate.net

Synthesis of Quinoline-Based Herbicides

Quinoline derivatives are a recognized class of herbicides. numberanalytics.com One of the most prominent examples is Quinclorac , a selective herbicide used to control weeds, particularly in rice crops. nih.gov Another related compound is Quinmerac . weedscience.org Both of these belong to the quinoline carboxylic acid class of herbicides and act as synthetic auxins, a type of plant growth regulator. nih.govweedscience.org Furthermore, the oxidation of quinoline produces quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a direct precursor to the commercial herbicide known as "Assert". wikipedia.org Research continues to explore novel quinoline derivatives, such as those combined with triketone or pyrazole (B372694) structures, to develop new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for modern herbicides. mdpi.comrsc.org

Table 2: Examples of Commercially Relevant Quinoline-Based Herbicides This table is interactive. You can sort and filter the data.

| Compound Name | Chemical Class | Mode of Action | Primary Use | Reference |

|---|---|---|---|---|

| Quinclorac | Quinoline carboxylic acid | Auxin Mimic | Weed control in rice, turf | nih.gov |

| Quinmerac | Quinoline carboxylic acid | Auxin Mimic | Weed control | weedscience.org |

| "Assert" (Imazamox) | Imidazolinone (from quinolinic acid precursor) | ALS inhibitor | Broadleaf and grass weed control | wikipedia.org |

Research into Fungicidal and Pesticidal Agents Derived from Quinolines

The quinoline scaffold is a fertile ground for the development of fungicides and insecticides. nih.govacs.orgresearchgate.net